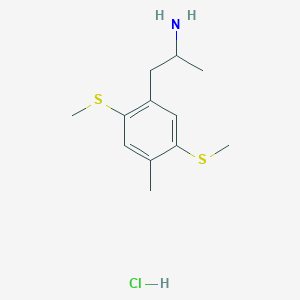
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt is a complex organic compound with a unique structure that includes multiple sulphonate groups and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves multiple steps. The process typically starts with the preparation of the sulphonatobenzylamine derivatives, followed by their condensation with other aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulphonate groups can be oxidized under specific conditions.
Reduction: The aromatic rings and other functional groups can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulphone derivatives, while reduction could lead to the formation of simpler aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, potassium salt
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, calcium salt
Uniqueness
The uniqueness of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt lies in its specific combination of functional groups and aromatic rings This structure imparts unique chemical and physical properties, making it distinct from other similar compounds
Propiedades
Número CAS |
93918-01-5 |
|---|---|
Fórmula molecular |
C39H38N2Na3O9S3+ |
Peso molecular |
843.9 g/mol |
Nombre IUPAC |
trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H40N2O9S3.3Na/c1-5-40(25-29-9-7-11-35(23-29)52(45,46)47)32-15-19-37(27(3)21-32)39(31-13-17-34(18-14-31)51(42,43)44)38-20-16-33(22-28(38)4)41(6-2)26-30-10-8-12-36(24-30)53(48,49)50;;;/h7-24H,5-6,25-26H2,1-4H3,(H2-,42,43,44,45,46,47,48,49,50);;;/q;3*+1/p-2 |
Clave InChI |
LBQQAMOSWHVKCG-UHFFFAOYSA-L |
SMILES isomérico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


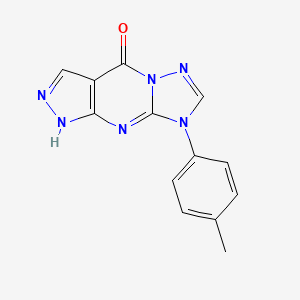
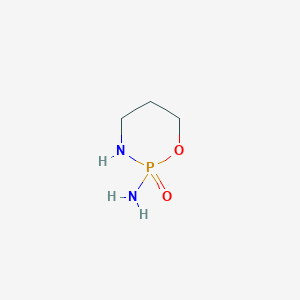
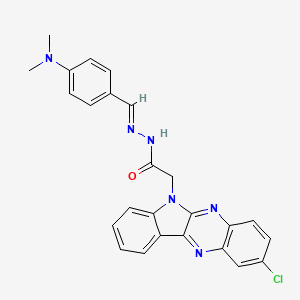


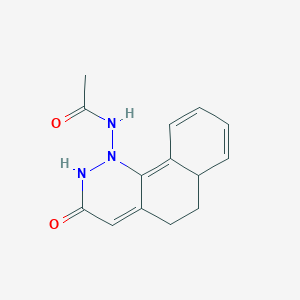
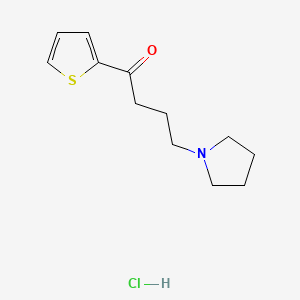


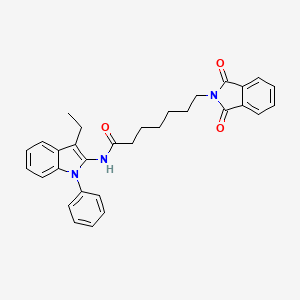

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

